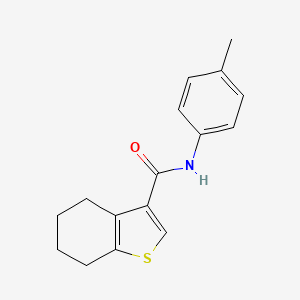
N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide” is a complex organic molecule. It contains a benzothiophene ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), in this case, carbon, sulfur, and hydrogen . It also has an amide functional group (-CONH2), which is a common feature in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography . These techniques can provide information about the types of atoms in the compound, their connectivity, and their three-dimensional arrangement.Chemical Reactions Analysis
The chemical reactivity of a compound is determined by its functional groups. For example, the amide group in this compound might undergo hydrolysis, reduction, or other reactions depending on the conditions . The benzothiophene ring might also participate in electrophilic aromatic substitution reactions or other transformations.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can be predicted based on its structure and functional groups . For example, the presence of an amide group might increase the compound’s solubility in polar solvents, while the benzothiophene ring might increase its stability and rigidity.Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Properties
N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, along with its derivatives, has demonstrated significant antibacterial and antifungal activities. This property is attributed to the structural arrangement of the m-toluidine and p-toluidine rings, which are coplanar with their respective thiophene rings. These compounds exhibit specific molecular conformations and intermolecular interactions that contribute to their biological activity. Such characteristics make these compounds potential candidates for developing new antibacterial and antifungal agents (Vasu, K. Nirmala, D. Chopra, S. Mohan, J. Saravanan, 2005).
Antitumor Activity
Research has shown that certain derivatives of N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide possess significant antitumor effects. These compounds were synthesized and tested for their ability to inhibit the in vitro growth of human tumor cells. Among the derivatives, specific compounds demonstrated a high potential for inhibiting tumor growth, indicating their promise as innovative anti-cancer agents (Y. Ostapiuk, D. A. Frolov, V. Matiychuk, 2017).
Potential for Antimalarial Agents
Benzothiophene derivatives, including those related to N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, have been investigated as inhibitors of Plasmodium falciparum enoyl‐ACP reductase. Certain bromo‐benzothiophene carboxamide derivatives have shown potent inhibitory effects against this enzyme, essential in the Plasmodium life cycle. This indicates their potential as antimalarial agents, providing a new avenue for malaria treatment research (T. Banerjee, Shailendra K Sharma, N. Kapoor, Vishnu Dwivedi, N. Surolia, A. Surolia, 2011).
Chemical Synthesis and Analysis Applications
The compound and its derivatives are also significant in the field of chemical synthesis and analysis. They serve as precursors or intermediates in the synthesis of various biologically active compounds. Their structural and reactive properties facilitate the development and optimization of new synthetic methods and analytical techniques, contributing to medical chemistry and pharmaceutical science. Such applications are crucial for the creation of new pharmaceutical substances with specific pharmacological properties (A. Chiriapkin, I. Kodonidi, M. Larsky, 2021).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future research directions for a compound depend on its potential applications. For example, if this compound shows promising biological activity, it might be studied further as a potential pharmaceutical . Alternatively, if it has interesting chemical reactivity, it might be used as a building block in the synthesis of other complex molecules.
Eigenschaften
IUPAC Name |
N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS/c1-11-6-8-12(9-7-11)17-16(18)14-10-19-15-5-3-2-4-13(14)15/h6-10H,2-5H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSPVZJAPCNBIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CSC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

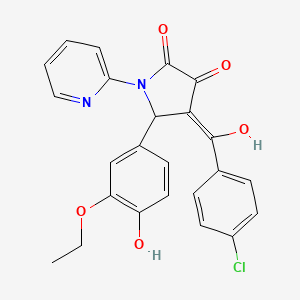
![N-{2-[(2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl)thio]-5,6-dimethylfuro[2,3-d]pyrimidin-4-yl}benzamide](/img/structure/B2527953.png)

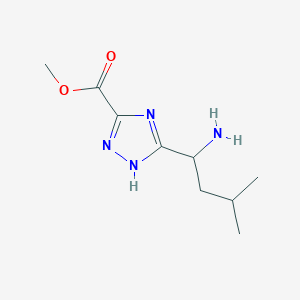
![N-(cyanomethyl)-2-[(4-methyl-4,5-dihydro-1,3-thiazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2527956.png)

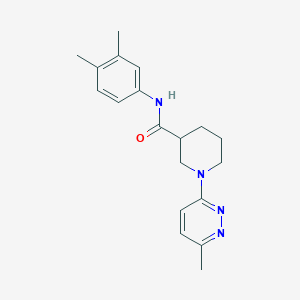
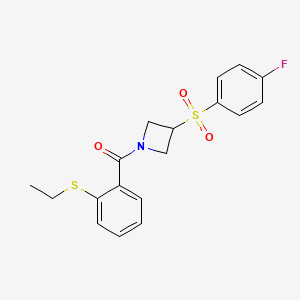
![4-Azaspiro[2.5]octane-7-carboxylic acid;hydrochloride](/img/structure/B2527967.png)
![5-((3-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2527968.png)
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-(dimethylamino)-N-methylbenzamide](/img/structure/B2527969.png)

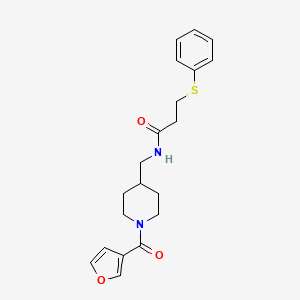
![N-[2-(4-chlorophenyl)ethyl]-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2527975.png)